

An In-depth Technical Guide to 4-bromo-6-fluoro-1H-indole

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Compound of Interest

Compound Name: 4-bromo-6-fluoro-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **4-bromo-6-fluoro-1H-indole**, a halogenated indole derivative of interest in medicinal chemistry.

Chemical Structure and Properties

4-bromo-6-fluoro-1H-indole is a heterocyclic organic compound with the chemical formula C_8H_5BrFN .^[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom substituted at the 4-position and a fluorine atom at the 6-position of the indole core.

Physicochemical Properties

A summary of the key physicochemical properties of **4-bromo-6-fluoro-1H-indole** is presented in the table below. While experimental data for some properties are limited, computed values provide useful estimates for research and experimental design.

Property	Value	Source
IUPAC Name	4-bromo-6-fluoro-1H-indole	[1]
CAS Number	885520-70-7	[1]
Molecular Formula	C ₈ H ₅ BrFN	[1]
Molecular Weight	214.03 g/mol	[1]
Exact Mass	212.95894 Da	[1]
Physical Form	Solid or semi-solid or liquid	[2]
Boiling Point (Predicted)	315.1 ± 22.0 °C (for isomer 6-bromo-4-fluoro-1H-indole)	[3]
Storage Temperature	Room temperature, sealed in a dry environment	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-bromo-6-fluoro-1H-indole**.

¹H NMR (Proton Nuclear Magnetic Resonance):

A ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following data has been reported for **4-bromo-6-fluoro-1H-indole** in CDCl₃ at 300 MHz:

- δ 8.25 (s, 1H): This singlet corresponds to the proton on the nitrogen atom (N-H) of the indole ring.
- δ 7.20-7.25 (m, 1H): This multiplet represents one of the aromatic protons.
- δ 7.12 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets corresponds to an aromatic proton.
- δ 7.04 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets represents another aromatic proton.
- δ 6.57 (apparent t, J = 2.7 Hz, 1H): This apparent triplet is attributed to the proton at the 3-position of the indole ring.[4]

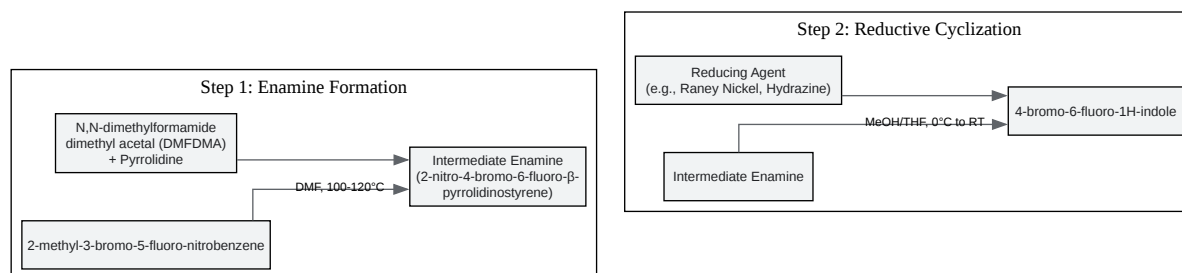
Further spectroscopic data, including ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for a complete structural elucidation. While specific experimental spectra for **4-bromo-6-fluoro-1H-indole** are not readily available in the public domain, data for structurally similar compounds can provide valuable reference points.

Synthesis of 4-bromo-6-fluoro-1H-indole

The Leimgruber-Batcho indole synthesis is a widely employed and efficient method for the preparation of substituted indoles, including **4-bromo-6-fluoro-1H-indole**.^[5] This two-step process offers high yields and proceeds under relatively mild conditions.

Leimgruber-Batcho Synthesis Workflow

The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the final indole product.



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Caption: Leimgruber-Batcho synthesis of **4-bromo-6-fluoro-1H-indole**.

Experimental Protocol: Leimgruber-Batcho Synthesis

The following protocol is a representative example of the Leimgruber-Batcho synthesis for **4-bromo-6-fluoro-1H-indole**.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (Intermediate Enamine)

- In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1 equivalent) in dioxane.
- Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5 equivalents) and pyrrolidine (1 equivalent).
- Heat the reaction mixture to 100°C and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting dark red residue is the crude intermediate enamine.^[4]

Step 2: Synthesis of **4-bromo-6-fluoro-1H-indole**

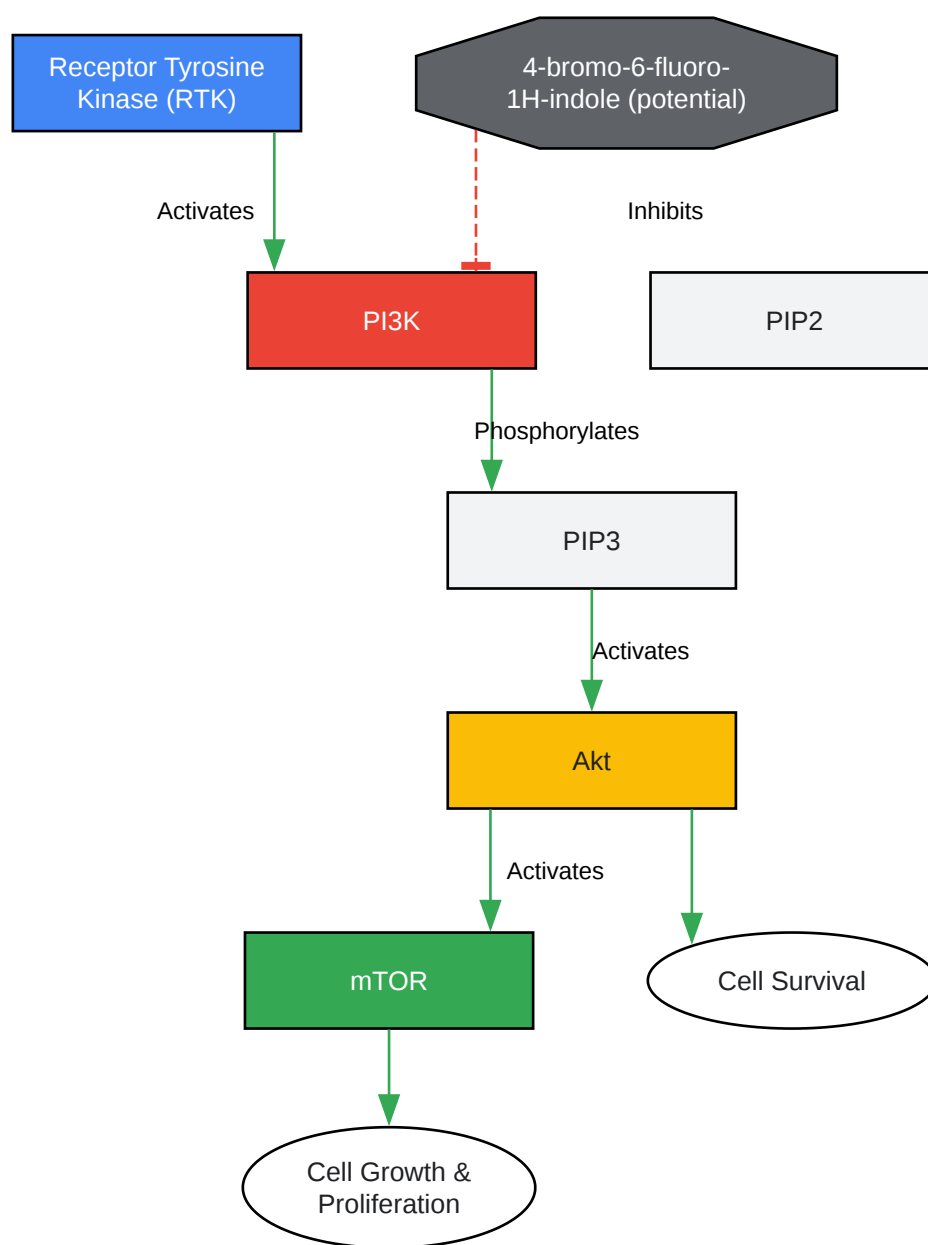
- Prepare a suspension of the crude enamine intermediate (1 equivalent) and Raney nickel (in water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).
- Cool the mixture to 0°C and slowly add hydrazine monohydrate (1.5 equivalents).
- Allow the reaction to stir at room temperature for 5 hours.
- Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a light-colored oil.
- Purify the crude product by column chromatography on silica gel to yield **4-bromo-6-fluoro-1H-indole**.^[4]

Biological Activity and Drug Development Applications

Halogenated indole derivatives are recognized as important scaffolds in medicinal chemistry, with applications in the development of various therapeutic agents.^[5] Notably, they have been utilized in the preparation of PI3 kinase inhibitors.^[5]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.^{[3][4][5][6]} Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.



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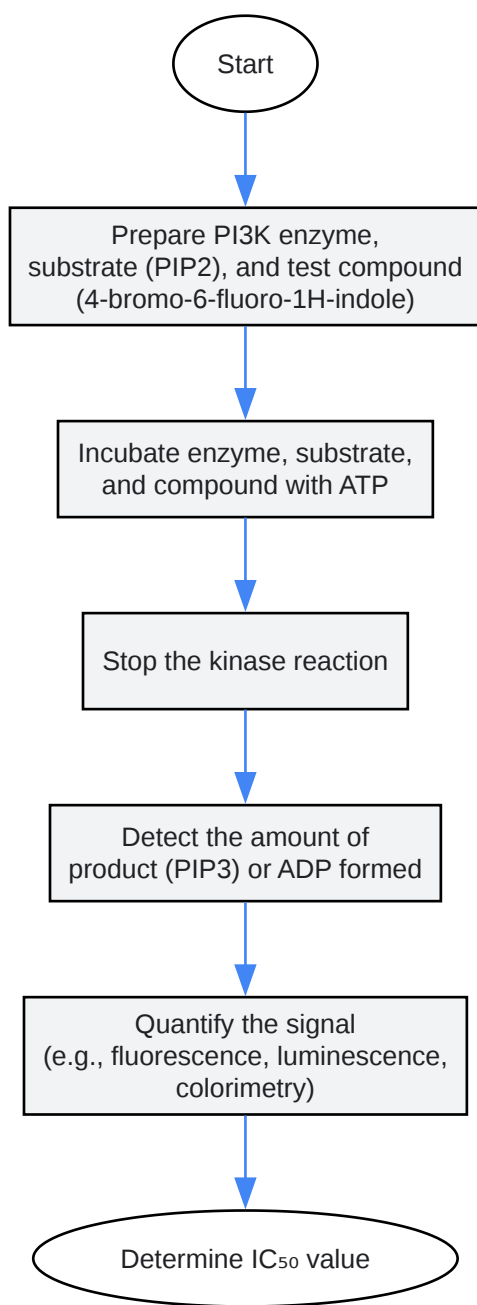
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.

Potential Role of 4-bromo-6-fluoro-1H-indole as a PI3K Inhibitor

While direct experimental evidence for the PI3K inhibitory activity of **4-bromo-6-fluoro-1H-indole** is not yet prominent in the literature, its structural features as a halogenated indole suggest it as a candidate for investigation. Indole compounds, in general, have been shown to modulate the PI3K/Akt/mTOR signaling pathway.^{[7][8][9]} The presence of electron-withdrawing halogen atoms can influence the compound's binding affinity and selectivity for the kinase's active site.

Experimental Protocol: PI3K Kinase Activity Assay

To evaluate the inhibitory potential of **4-bromo-6-fluoro-1H-indole** on PI3K, a biochemical kinase assay can be performed. Several commercial kits are available for this purpose. The following is a generalized workflow for a PI3K activity/inhibitor screening assay.



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Caption: Generalized workflow for a PI3K kinase inhibitor assay.

Key Steps in the Assay:

- **Reaction Setup:** A reaction mixture is prepared containing the specific PI3K isoform of interest, its lipid substrate (e.g., PIP₂), and varying concentrations of the test inhibitor (**4-bromo-6-fluoro-1H-indole**).

- **Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Detection:** The amount of product formed (PIP₃) or the depletion of ATP (measured as ADP production) is quantified. This can be achieved through various detection methods, including fluorescence resonance energy transfer (FRET), luminescence, or antibody-based detection of the product.
- **Data Analysis:** The inhibitory activity is determined by comparing the signal in the presence of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) value is then calculated to quantify the potency of the compound.

Conclusion

4-bromo-6-fluoro-1H-indole is a synthetically accessible halogenated indole with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physicochemical properties through experimental validation, and explore its specific inhibitory effects on the PI3K/Akt/mTOR pathway and other potential biological targets. Such studies will be instrumental in defining its therapeutic potential and advancing its development as a lead compound in medicinal chemistry.

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